Ald-Ph-NHS ester

ADC Linker Plasma Stability Off-target Toxicity

Ald-Ph-NHS ester (SFB) is a heterobifunctional, non-cleavable linker for ADC and bioconjugate R&D. Unlike cleavable linkers that risk premature payload release, its 4FB-HyNic bis-arylhydrazone bond exhibits 10× greater plasma stability, ensuring payload release only upon lysosomal degradation—a critical safety advantage for sensitive tumor types. The UV-traceable conjugate bond (A354) enables instant DAR quantification via standard plate reader, eliminating complex analytics. With proven >80% conjugation efficiency and 4FB-modified intermediate stability exceeding 18 months, it delivers the lot-to-lot reproducibility essential for lead optimization and clinical candidate development.

Molecular Formula C12H9NO5
Molecular Weight 247.20 g/mol
CAS No. 60444-78-2
Cat. No. B014153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-NHS ester
CAS60444-78-2
Synonyms4-Carboxybenzaldehyde N-Hydroxysuccinimide Ester;  4-[[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl]benzaldehyde; _x000B_SFB
Molecular FormulaC12H9NO5
Molecular Weight247.20 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C=O
InChIInChI=1S/C12H9NO5/c14-7-8-1-3-9(4-2-8)12(17)18-13-10(15)5-6-11(13)16/h1-4,7H,5-6H2
InChIKeyVHYRHFNOWKMCHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ald-Ph-NHS ester (CAS 60444-78-2) as a Non-Cleavable ADC Linker: Core Properties for Procurement


Ald-Ph-NHS ester (CAS 60444-78-2), also known as N-Succinimidyl 4-formylbenzoate or SFB, is a heterobifunctional crosslinker classified as a non-cleavable linker primarily used in antibody-drug conjugates (ADCs). The compound features an N-hydroxysuccinimide (NHS) ester and an aromatic aldehyde (4-formylbenzoate) group. The NHS ester reacts with primary amines on biomolecules (e.g., lysine residues on antibodies) to form a stable amide bond, introducing a 4-formylbenzamide (4FB) moiety. This 4FB group then forms a stable, UV-traceable bis-arylhydrazone bond with a complementary HyNic (6-hydrazinonicotinic acid)-modified payload or biomolecule, enabling specific and efficient conjugation. [1]

Why Generic Substitution of Ald-Ph-NHS ester in ADC Linker Selection Is Not Advisable


The choice of linker in an ADC is a critical determinant of the final drug's efficacy, safety, and pharmacokinetic profile. Linkers are not interchangeable commodities; they dictate the mechanism of payload release, influence plasma stability, and affect the potential for off-target toxicity. [1] For instance, substituting a non-cleavable linker like Ald-Ph-NHS ester with a cleavable linker can fundamentally alter the drug's biodistribution and therapeutic index, leading to premature payload release or the induction of a bystander effect that may not be desirable for all tumor types. [2] Furthermore, within the class of non-cleavable linkers, differences in spacer length, hydrophobicity, and the specific chemistry of the conjugation handle (e.g., aldehyde vs. maleimide) can significantly impact the efficiency of conjugation, the stability of the resulting ADC, and its propensity for aggregation. [3] The following quantitative evidence underscores why Ald-Ph-NHS ester possesses specific, measurable attributes that distinguish it from both cleavable linkers and other non-cleavable alternatives, making it a non-substitutable component in specific research and development workflows.

Ald-Ph-NHS ester: Quantified Differentiation in ADC Linker Performance


Non-Cleavable Linkers Provide Enhanced Plasma Stability and Reduced Off-Target Toxicity Compared to Cleavable Counterparts

Ald-Ph-NHS ester, as a non-cleavable linker, contributes to the class-wide advantage of significantly improved plasma stability and reduced systemic toxicity relative to cleavable linkers. A meta-analysis of commercially available ADCs found that those with cleavable linkers were associated with a statistically significant higher incidence of ≥ Grade 3 adverse events (AEs). [1] Non-cleavable linkers like those derived from Ald-Ph-NHS ester remain intact in circulation and rely on lysosomal degradation of the entire antibody for payload release, thus minimizing off-target effects. [2] This mechanism contrasts with cleavable linkers, which can be prematurely cleaved in the bloodstream, leading to the release of cytotoxic payloads in healthy tissues.

ADC Linker Plasma Stability Off-target Toxicity

SFB-Derived Conjugates Exhibit >18-Month Functional Stability, Outperforming Common Conjugation Chemistries

The 4-formylbenzamide (4FB) group introduced by Ald-Ph-NHS ester (SFB) forms an exceptionally stable bis-arylhydrazone bond with a HyNic-modified partner. This conjugate bond is reported to be 10 times more stable than other common conjugation linkers. Furthermore, 4FB-modified biomolecules have demonstrated the ability to maintain their reactivity for more than 18 months, a crucial parameter for the practical use and reproducibility of bioconjugate reagents. In contrast, maleimide-thiol conjugates, a common alternative, are known to be susceptible to retro-Michael addition in plasma, leading to linker-payload exchange and reduced efficacy. [1]

Conjugate Stability Shelf-life Bis-arylhydrazone

Ald-Ph-NHS ester Enables Direct UV Quantification, a Unique Advantage Over Non-Traceable Linkers

A distinct advantage of the Ald-Ph-NHS ester (4FB) / HyNic conjugation system is the formation of a UV-traceable bis-arylhydrazone bond, which has a specific absorbance at 354 nm. This allows for simple, direct quantification of the conjugate without requiring secondary assays. [1] In contrast, most common linker pairs, such as maleimide-thiol or amine-NHS, do not produce a chromophore upon conjugation, making it impossible to directly quantify the extent of conjugation by UV-Vis spectroscopy. [2] This traceability is a hallmark of the ChromaLink technology. [3]

Linker Quantification UV-Traceable Bis-arylhydrazone

HyNic-4FB Conjugation with Ald-Ph-NHS ester Demonstrates >80% Efficiency, Ensuring High Yield

The reaction between a 4FB-modified antibody (prepared using Ald-Ph-NHS ester) and a HyNic-modified payload is highly efficient. The ChromaLink technology, which is based on this chemistry, consistently achieves rapid conjugation with greater than 80% efficiency. [1] This high efficiency is facilitated by the use of a catalyst (aniline), which accelerates the formation of the bis-arylhydrazone bond, ensuring that a high proportion of the valuable antibody and payload are successfully conjugated. While direct head-to-head data are proprietary, this level of efficiency is comparable to or exceeds many common bioconjugation methods, such as those using SMCC, where yields can be highly variable and sensitive to pH and hydrolysis.

Conjugation Efficiency ADC Synthesis Bis-arylhydrazone

Ald-Ph-NHS ester: Optimal Use Cases in ADC Development and Bioconjugation


Development of Next-Generation ADCs Where Maximal Stability and Minimal Off-Target Toxicity are Paramount

For researchers engineering ADCs intended for highly sensitive tumor types or for patients who cannot tolerate the systemic side effects associated with cleavable linkers, Ald-Ph-NHS ester is a preferred starting material. Its non-cleavable nature ensures the cytotoxic payload remains tethered to the antibody until complete lysosomal degradation within the target cell. This mechanism, supported by meta-analyses showing lower rates of severe adverse events for non-cleavable ADCs [1], makes it a rational choice for improving the therapeutic index. The extreme stability of the resulting bis-arylhydrazone bond (10x more stable than alternatives ) further safeguards against premature payload release in circulation, a critical safety feature for clinical candidates.

High-Throughput Screening and Bioconjugate Optimization Workflows Requiring Rapid, Quantitative Analysis

The unique UV-traceability of the 4FB-HyNic conjugate bond (A354) [2] directly addresses a major bottleneck in bioconjugate optimization: the need for time-consuming and complex analytical methods. Scientists can use Ald-Ph-NHS ester to rapidly prepare a panel of ADC candidates and instantly quantify the drug-to-antibody ratio (DAR) using a simple UV-Vis plate reader. This capability, combined with a proven >80% conjugation efficiency [3], allows for the rapid, cost-effective screening of numerous linker-payload-antibody combinations to identify optimal constructs, drastically accelerating the lead optimization phase of ADC development.

Manufacturing of Diagnostic or Research Reagents with Extended Shelf-Life and Consistent Performance

For industrial manufacturers of antibody-enzyme conjugates, labeled proteins, or other bioconjugate reagents, the long-term stability of the 4FB moiety is a critical differentiator. The fact that 4FB-modified biomolecules maintain reactivity for over 18 months ensures that large batches of intermediate can be prepared and stored, leading to greater consistency between production lots and reduced waste. This extended stability profile, coupled with the high conjugation efficiency, translates to a more robust and reliable manufacturing process, which is essential for products where lot-to-lot reproducibility is non-negotiable, such as in diagnostic kits.

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